Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a thiazole ring, a chromeno-pyrrol moiety, and a benzoate ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the cyclization of haloketones with thioamides . The chromeno-pyrrol moiety is then synthesized through a series of cyclization and condensation reactions. Finally, the benzoate ester group is introduced via esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the chromeno-pyrrol moiety can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and benzoate ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chromeno-pyrrol moiety may also play a role in its biological effects by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of a thiazole ring, chromeno-pyrrol moiety, and benzoate ester group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18N2O5S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H18N2O5S/c1-12-13(2)32-24(25-12)26-19(14-8-10-15(11-9-14)23(29)30-3)18-20(27)16-6-4-5-7-17(16)31-21(18)22(26)28/h4-11,19H,1-3H3 |
InChI Key |
UOKAGNFFCYJSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC)C |
Origin of Product |
United States |
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